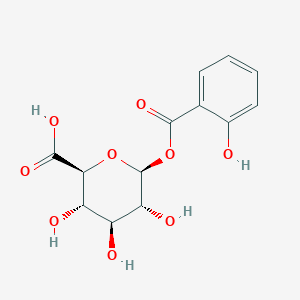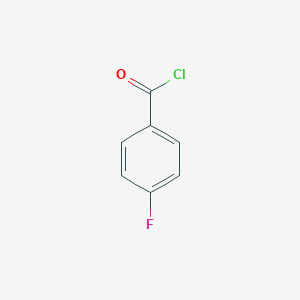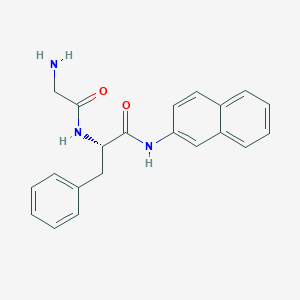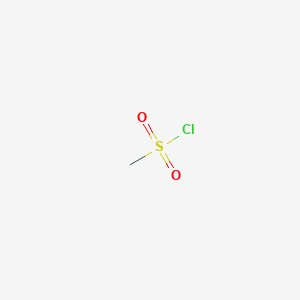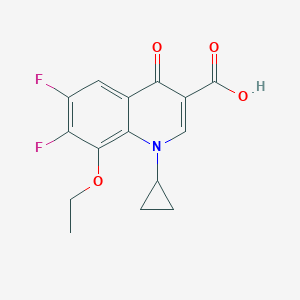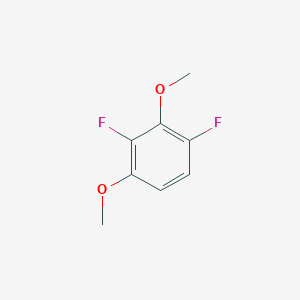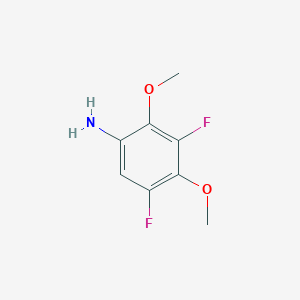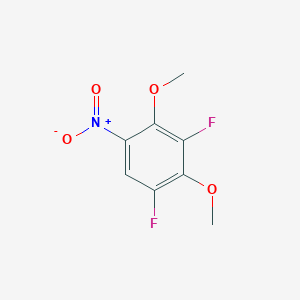![molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1](/img/structure/B41727.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is known for its amide structure and aromatic ring, which contribute to its high thermal stability. This compound is primarily used as an anti-inflammatory and antioxidant agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine can be achieved through chemical synthesis. The process involves the acylation of D-phenylalanine to introduce the benzoyl group, followed by thermal decomposition under alkaline conditions to form the corresponding amide .
Industrial Production Methods
Industrial production methods for N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in various applications .
化学反应分析
Types of Reactions
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as a biomarker.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic products.
作用机制
The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound’s aromatic ring and amide structure allow it to interact with specific proteins, leading to changes in cellular signaling and function .
相似化合物的比较
Similar Compounds
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: Similar in structure but differs in the chirality of the phenylalanine moiety.
N–[4-(1-Methylethyl)benzoyl]-D-tyrosine: Contains a hydroxyl group on the aromatic ring, leading to different chemical properties and reactivity.
N–[4-(1-Methylethyl)benzoyl]-D-tryptophan: Features an indole ring, which affects its biological activity and interactions.
Uniqueness
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is unique due to its specific combination of an aromatic ring and an amide structure, which confer high thermal stability and distinct chemical reactivity. Its anti-inflammatory and antioxidant properties make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
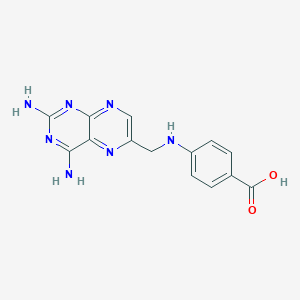
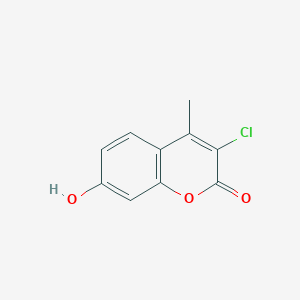
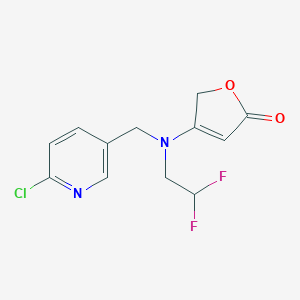
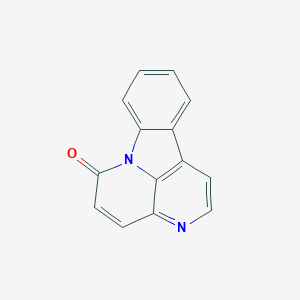
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
